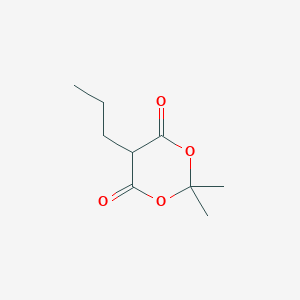
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is widely used in organic synthesis due to its adequate acidity and steric rigidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione was achieved by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methylene (CH2) group in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various acids. Reaction conditions often involve the use of ionic liquids to accelerate the Knoevenagel condensation reaction between aldehydes and this compound .
Major Products Formed
Major products formed from these reactions include macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, and 2-substituted indoles .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene (CH2) group in the ring, creating a double bond between it and one of the adjacent carbons. This results in a negative charge on the corresponding oxygen, which is stabilized by resonance between the two alternatives . The compound’s high acidity is due to the energy-minimizing conformation structure that places the alpha proton’s σ* CH orbital in proper geometry to align with the π*CO, causing strong destabilization of the C-H bond .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity. Similar compounds include:
Eigenschaften
CAS-Nummer |
74965-91-6 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2,2-dimethyl-5-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(10)12-9(2,3)13-8(6)11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
VMKQSTDMALVVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)OC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















